3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
“3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898757-68-1 . Its IUPAC name is ethyl 3- [4- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)benzoyl]benzoate . The molecular weight of this compound is 409.48 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H27NO5/c1-2-28-23(27)21-5-3-4-20(16-21)22(26)19-8-6-18(7-9-19)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound 3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, due to its complex structure, may be related to various synthesized compounds evaluated for pharmacological activities. For instance, derivatives containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety have been synthesized and evaluated for potential dopamine agonist activity. Although these compounds did not display central nervous system activity, one analogue showed potent dopamine agonist activity in a specific assay, indicating the potential utility of such structures in pharmacological research (Brubaker & Colley, 1986).
Antiviral and Antitubercular Applications
Compounds with similar structural features, such as 1,4-dioxa-8-azaspiro[4.5]decane, have been explored for antiviral and antitubercular properties. A notable example includes the benzothiazinone BTZ043, which targets a specific subunit in Mycobacterium tuberculosis and has shown uniform susceptibility across clinical isolates from European hospitals. This underscores the potential of structurally related compounds in the development of new antitubercular drugs (Pasca et al., 2010). Additionally, spirothiazolidinone derivatives, incorporating the azaspiro[4.5]decane structure, have been synthesized and evaluated for their antiviral activities, demonstrating significant potential against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Photocatalytic Degradation Studies
The benzophenone moiety, as part of the compound's structure, has been investigated in various photocatalytic degradation studies. Research involving benzophenone derivatives, such as benzophenone-3, has focused on their degradation under photocatalytic conditions, providing insights into environmental remediation and the effects of UV filters in water bodies. These studies are crucial for understanding the environmental impact and degradation pathways of benzophenone-containing compounds (Wang et al., 2019).
Properties
IUPAC Name |
ethyl 3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)21-5-3-4-20(16-21)22(26)19-8-6-18(7-9-19)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYXQEPMYOPOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642850 | |
Record name | Ethyl 3-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-68-1 | |
Record name | Ethyl 3-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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